

# Application Notes and Protocols: Avibactam Sodium Hydrate In Vitro Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

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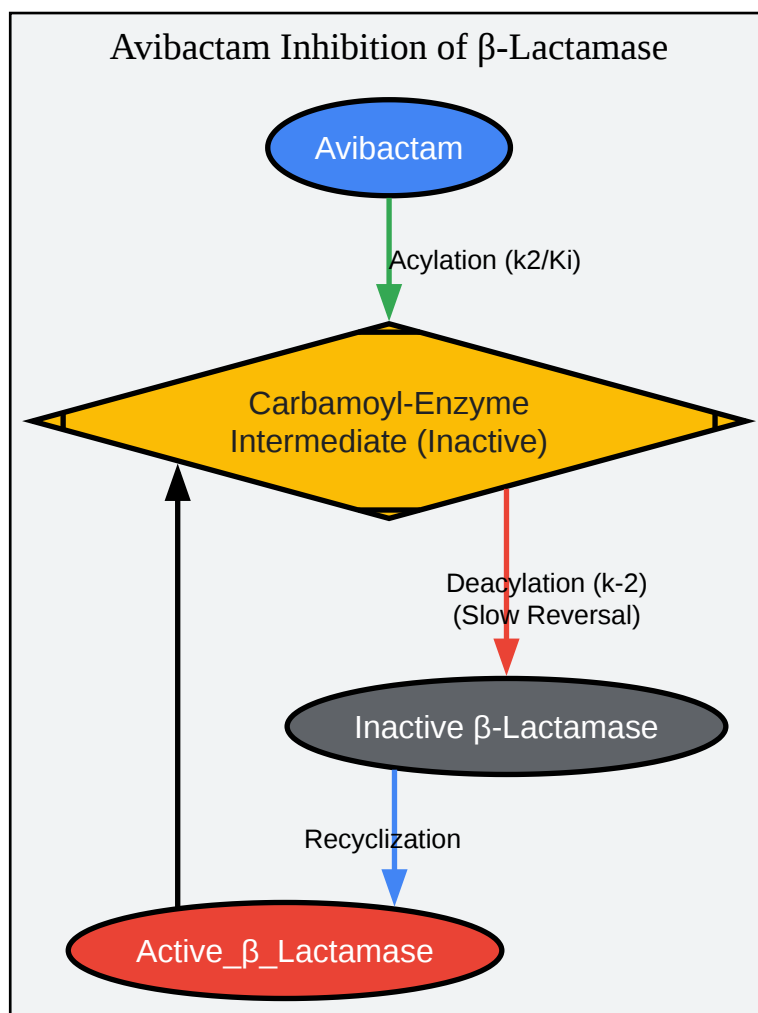
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Avibactam is a non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor that restores the in vitro activity of cephalosporins and other  $\beta$ -lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2] Unlike many other  $\beta$ -lactamase inhibitors, avibactam has a unique mechanism of action, acting as a covalent, reversible inhibitor of a broad spectrum of serine  $\beta$ -lactamases, including Ambler class A, class C, and some class D enzymes.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **avibactam sodium hydrate**.

## Mechanism of Action

Avibactam inhibits  $\beta$ -lactamase enzymes through a novel, reversible covalent mechanism.[1][4] The process involves the formation of a stable carbamoyl-enzyme intermediate, which inactivates the enzyme. This reaction is reversible, allowing avibactam to be recycled.[4][5]



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Caption: Mechanism of Avibactam Inhibition of  $\beta$ -Lactamase.

## Quantitative Data Summary

### Table 1: In Vitro Activity of Ceftazidime-Avibactam against Gram-Negative Isolates

Organism	$\beta$ -Lactamase Profile	Ceftazidime MIC90 ( $\mu\text{g/mL}$ )	Ceftazidime-Avibactam MIC90 ( $\mu\text{g/mL}$ )
<i>P. aeruginosa</i>	Various	>32	8
Enterobacterales	Carbapenemase-producing	>64	8

Note: Avibactam concentration is fixed at 4  $\mu\text{g/mL}$ .[\[2\]](#)[\[6\]](#)

**Table 2: Kinetic Parameters of Avibactam Inhibition against Various  $\beta$ -Lactamases**

Enzyme	Class	$k_2/K_i$ ( $\text{M}^{-1}\text{s}^{-1}$ )	$t_{1/2}$ (min)
CTX-M-15	A	$1.0 \times 10^5$	-
KPC-2	A	-	-
TEM-1	A	-	16
AmpC ( <i>P. aeruginosa</i> )	C	-	-
OXA-10	D	$1.1 \times 10^1$	>7200
OXA-48	D	-	-

$k_2/K_i$  represents the acylation efficiency.  $t_{1/2}$  is the half-life for deacylation.[\[4\]](#)[\[7\]](#)

**Table 3: IC50 Values of Avibactam against Purified  $\beta$ -Lactamases**

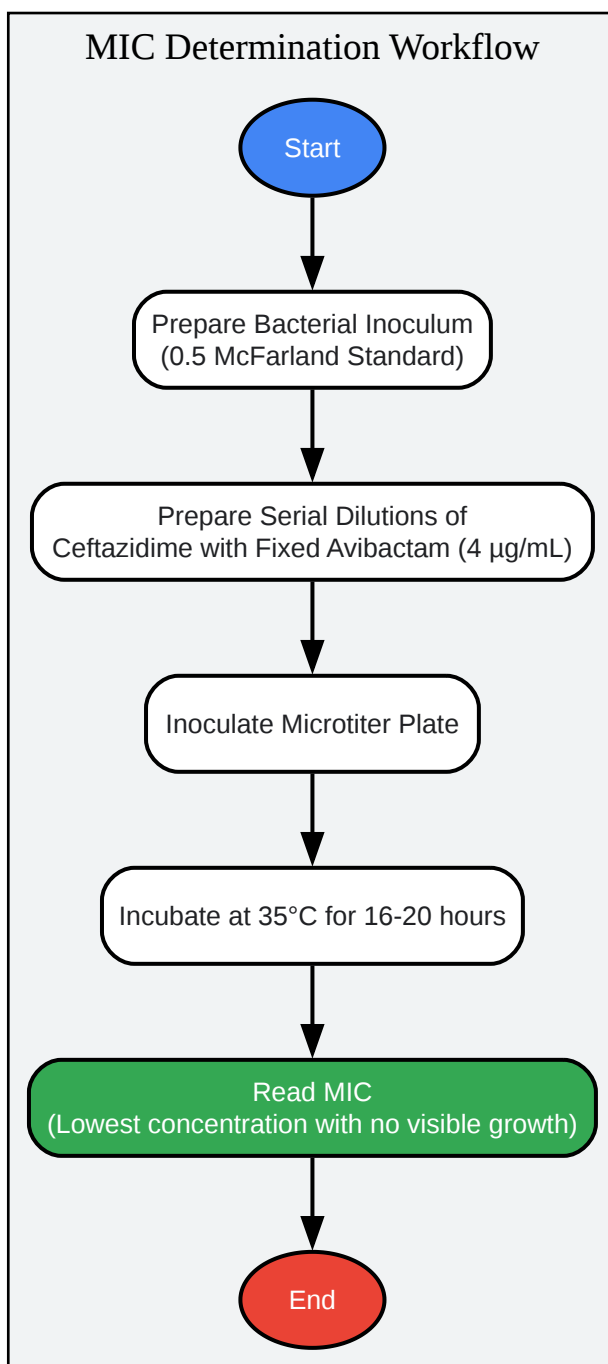
Enzyme	Class	IC50 (μM)
CTX-M-15	A	0.002
KPC-2	A	-
TEM-1	A	-
AmpC (P. aeruginosa)	C	-
P99 (E. cloacae)	C	-
OXA-10	D	-
OXA-23	D	-
OXA-24/40	D	0.54
OXA-48	D	-

IC50 values were determined after a 60-minute incubation.[\[8\]](#)

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the minimum concentration of a drug that inhibits the visible growth of a microorganism.



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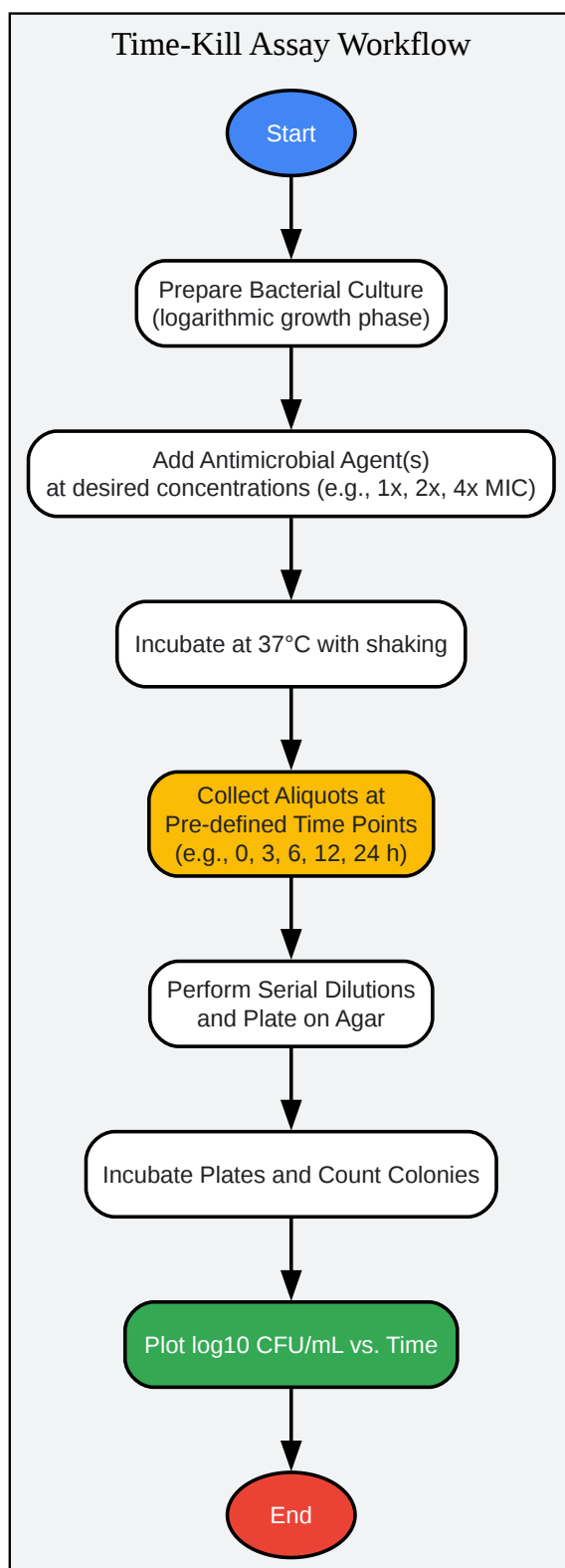
Caption: Workflow for MIC Determination.

Methodology:

- **Preparation of Antimicrobial Solutions:** Prepare stock solutions of ceftazidime and avibactam. For the assay, create serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each dilution to achieve a constant final concentration of 4 µg/mL.<sup>[2][6]</sup>
- **Inoculum Preparation:** Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- **Inoculation:** Inoculate a 96-well microtiter plate with the bacterial suspension. Each well should contain the appropriate antibiotic dilution and the bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
- **Incubation:** Incubate the plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.<sup>[9]</sup>
- **MIC Determination:** The MIC is the lowest concentration of ceftazidime in the presence of avibactam that completely inhibits visible bacterial growth.

## Time-Kill Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.



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Caption: Workflow for Time-Kill Assay.

#### Methodology:

- **Inoculum Preparation:** Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB to a starting inoculum of approximately  $1 \times 10^5$  to  $1 \times 10^6$  CFU/mL.[10][11]
- **Drug Exposure:** Add ceftazidime-avibactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
- **Incubation and Sampling:** Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw aliquots from each culture.[10]
- **Viable Cell Count:** Perform serial ten-fold dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
- **Data Analysis:** Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log<sub>10</sub> CFU/mL versus time to generate time-kill curves. A  $\geq 3$ -log<sub>10</sub> decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10][12]

## Enzyme Inhibition Kinetics (IC<sub>50</sub> and K<sub>i</sub> Determination)

This protocol is for determining the inhibitory potency of avibactam against purified  $\beta$ -lactamase enzymes.

#### Methodology:

- **Enzyme and Substrate Preparation:** Purify the target  $\beta$ -lactamase. Prepare a stock solution of a chromogenic substrate, such as nitrocefin.
- **IC<sub>50</sub> Determination:**
  - In a microtiter plate, add a fixed concentration of the  $\beta$ -lactamase enzyme to wells containing serial dilutions of avibactam.
  - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes).[8]
  - Initiate the reaction by adding the nitrocefin substrate.



- Monitor the change in absorbance over time using a spectrophotometer.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.
- Determination of Kinetic Parameters ( $k_2/K_i$  and  $k_{-2}$ ):
  - To determine the acylation rate ( $k_2/K_i$ ), monitor the progress of substrate hydrolysis in the presence of various concentrations of avibactam. The observed rate constant ( $k_{obs}$ ) can be determined by fitting the progress curves to an appropriate equation. A plot of  $k_{obs}$  versus avibactam concentration will yield  $k_2/K_i$ .<sup>[13]</sup>
  - To determine the deacylation rate ( $k_{-2}$ ), first acylate the enzyme with an excess of avibactam. Then, rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate and monitor the return of enzymatic activity over time. The rate of return of activity corresponds to  $k_{-2}$ .<sup>[4]</sup>

## Conclusion

The in vitro assays described provide a robust framework for characterizing the activity of **avibactam sodium hydrate**. These protocols can be adapted for various research and drug development applications, from initial screening of  $\beta$ -lactamase inhibition to detailed mechanistic studies. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.<sup>[1][14]</sup>

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- To cite this document: BenchChem. [Application Notes and Protocols: Avibactam Sodium Hydrate In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149929#avibactam-sodium-hydrate-in-vitro-assay-protocols]

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